

RIPK2-IN-2: A Technical Guide to Studying RIPK2 Ubiquitination and Degradation

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Compound of Interest

Compound Name: *RIPK2-IN-2*

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Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical adaptor protein in the signaling cascade initiated by the intracellular pattern recognition receptors NOD1 and NOD2. The post-translational modification of RIPK2 by ubiquitination is a pivotal event that dictates the activation of downstream inflammatory pathways, including NF- κ B and MAPK signaling. Dysregulation of this pathway is implicated in numerous inflammatory diseases. This technical guide details the use of **RIPK2-IN-2**, a Proteolysis-Targeting Chimera (PROTAC), as a powerful chemical tool to investigate the dynamics of RIPK2 ubiquitination and its functional consequences. By hijacking the ubiquitin-proteasome system, **RIPK2-IN-2** induces the targeted degradation of RIPK2, offering a distinct mechanism of action compared to traditional kinase inhibitors. This guide provides an in-depth overview of the relevant signaling pathways, quantitative data for RIPK2 modulators, detailed experimental protocols for characterizing the effects of **RIPK2-IN-2**, and visual workflows to facilitate experimental design.

Introduction: RIPK2 and the Role of Ubiquitination

RIPK2 is a dual-specificity serine/threonine/tyrosine kinase that functions as an essential scaffold protein downstream of NOD1 and NOD2 receptors.[1][2] Upon recognition of bacterial peptidoglycan fragments, NOD receptors oligomerize and recruit RIPK2 via homotypic CARD-CARD interactions.[3][4] This recruitment triggers a cascade of post-translational modifications on RIPK2, with ubiquitination being the central regulatory event.

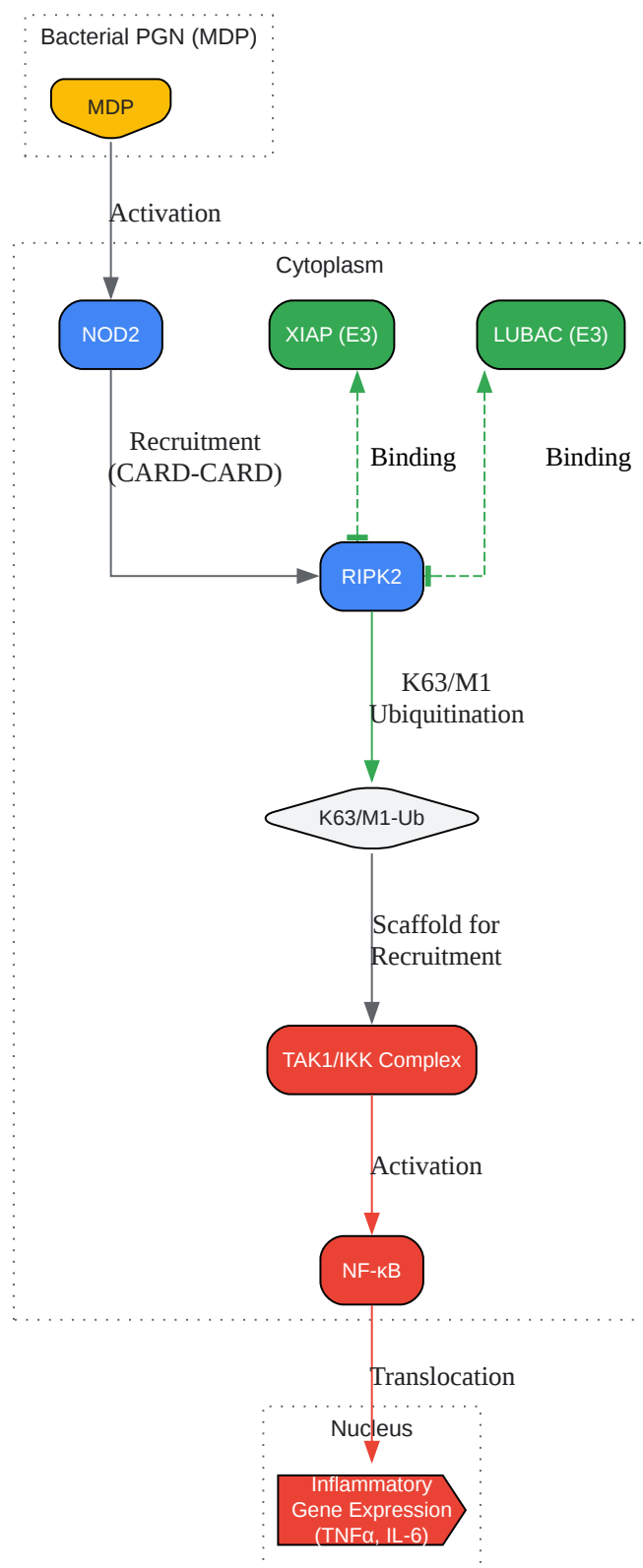
RIPK2 is modified with various ubiquitin chains, which serve distinct functions:

- K63- and M1-linked (linear) polyubiquitination: These non-degradative chains are crucial for signal propagation.[3][5] They are assembled by E3 ligases such as X-linked inhibitor of apoptosis (XIAP) and the Linear Ubiquitin Chain Assembly Complex (LUBAC).[5][6] This ubiquitinated RIPK2 acts as a scaffold to recruit downstream kinase complexes like TAK1 and IKK, leading to the activation of NF- κ B and MAPK pathways and the production of pro-inflammatory cytokines.[2][3]
- K48-linked polyubiquitination: This type of ubiquitination marks RIPK2 for degradation by the 26S proteasome, serving as a negative feedback mechanism to terminate the inflammatory signal.[3]

Given its central role, modulating RIPK2 activity and stability is a key therapeutic strategy for inflammatory disorders. While many small molecule inhibitors target the ATP-binding pocket of the kinase domain, recent studies have shown that RIPK2's kinase activity may be dispensable for signaling, with its scaffolding function being paramount.[7] This highlights the need for tools that can directly probe the ubiquitination and degradation of the RIPK2 protein itself.

The NOD2-RIPK2 Signaling Pathway

The activation of NOD2 by its ligand, muramyl dipeptide (MDP), initiates a well-defined signaling cascade culminating in an inflammatory response. The diagram below illustrates the key molecular events, emphasizing the central role of RIPK2 ubiquitination.



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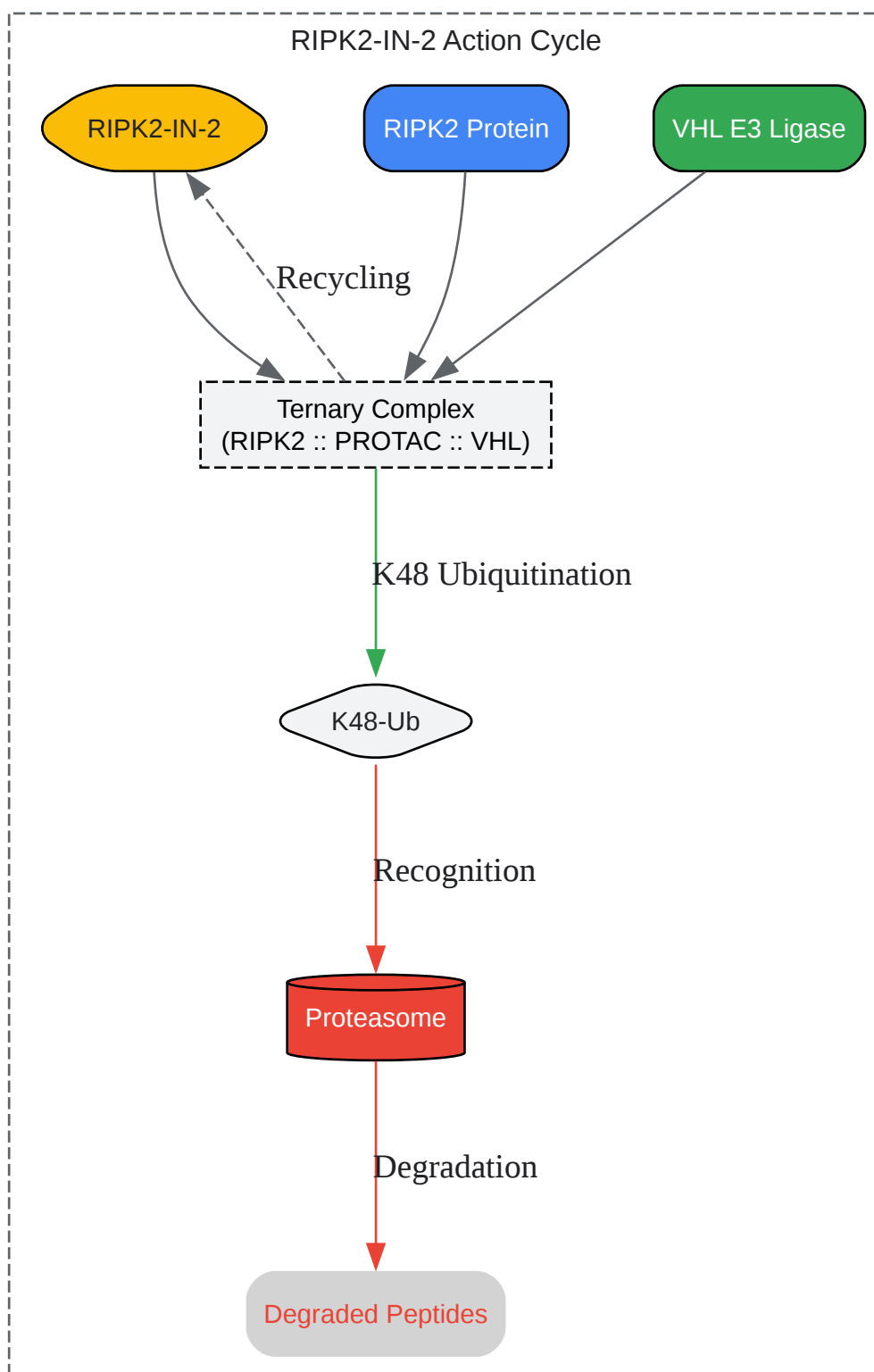
Figure 1. NOD2-RIPK2 signaling pathway leading to inflammatory gene expression.

RIPK2-IN-2: A PROTAC for Targeted Degradation

RIPK2-IN-2 is a PROTAC, a heterobifunctional molecule designed to induce the selective degradation of a target protein.[8] It consists of three components:

- A ligand that binds to the target protein (RIPK2).
- A ligand that binds to an E3 ubiquitin ligase, in this case, Von Hippel-Lindau (VHL).[8]
- A linker connecting the two ligands.

RIPK2-IN-2 functions by forming a ternary complex between RIPK2 and the VHL E3 ligase. This proximity induces the VHL-mediated polyubiquitination of RIPK2 with K48-linked chains, marking it for recognition and degradation by the proteasome.[8] This catalytic mechanism allows a single molecule of **RIPK2-IN-2** to induce the degradation of multiple RIPK2 molecules.
[9]



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Figure 2. Mechanism of action for the PROTAC **RIPK2-IN-2**.

Quantitative Data on RIPK2 Modulators

Quantitative assessment is crucial for comparing the efficacy of different chemical probes. The following tables summarize key data for **RIPK2-IN-2** and other well-characterized RIPK2 inhibitors.

Table 1: Activity of **RIPK2-IN-2** PROTAC

Compound	Mechanism of Action	Assay	Result	Citation
RIPK2-IN-2	RIPK2 Degradator (VHL-based PROTAC)	Cellular Degradation	>80% degradation of RIPK2	[8]

||| Cellular Degradation | Effective at concentrations <1 μ M |[8] |

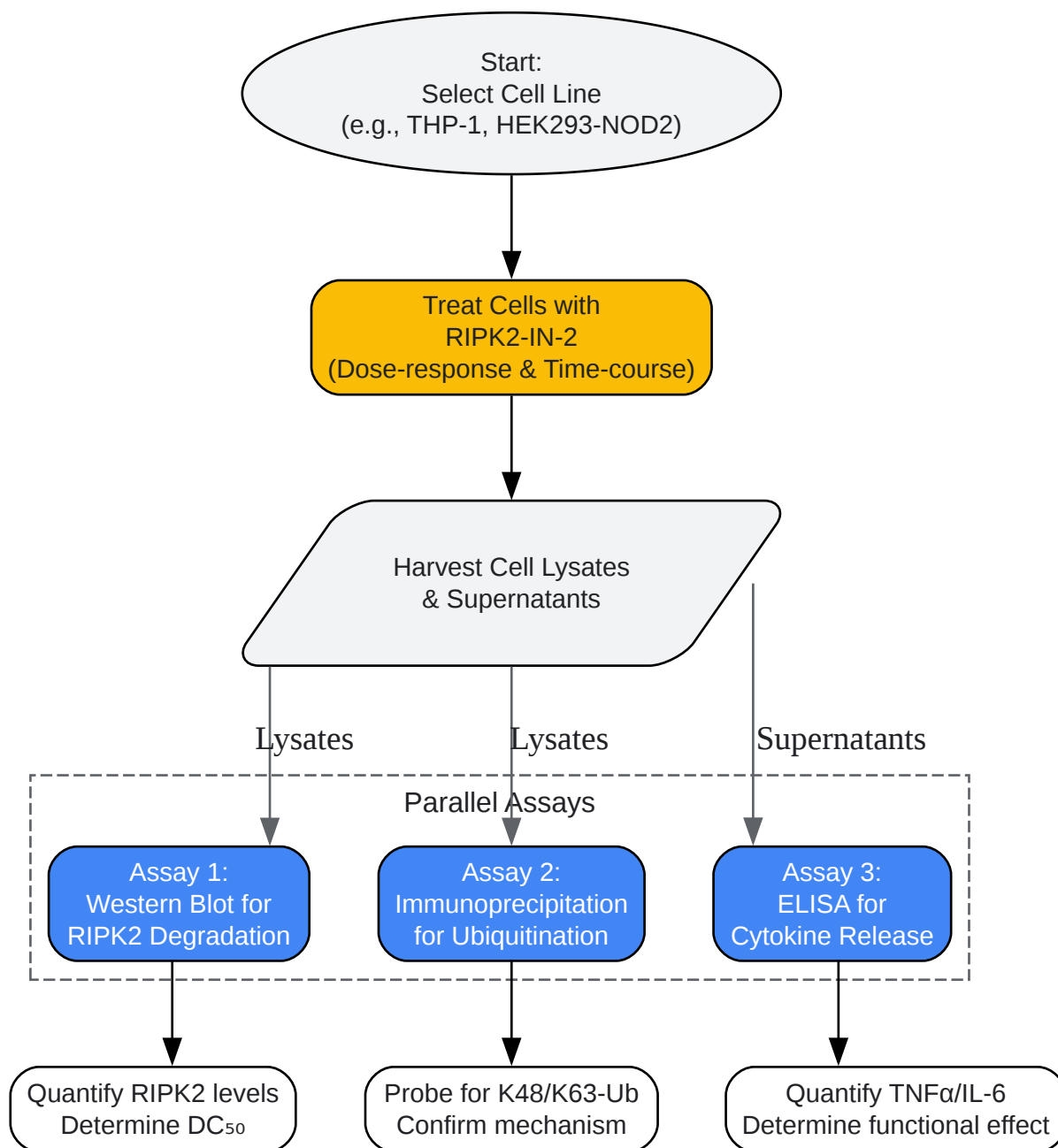
Table 2: Comparative Activity of RIPK2 Kinase Inhibitors

Compound	Type	Target	IC ₅₀	Citation
Ponatinib	Type II Kinase Inhibitor	RIPK2	7 nM	[10]
Regorafenib	Type II Kinase Inhibitor	RIPK2	41 nM	[10]
CSLP37	Kinase Inhibitor	RIPK2	16 nM	[4][11]
WEHI-345	Type I Kinase Inhibitor	RIPK2	130 nM	[10]
Compound 10w	Kinase Inhibitor	RIPK2	0.6 nM	[12]

| GSK583 | Kinase Inhibitor | RIPK2 | 8 nM (Cellular TNF α) |[1] |

Experimental Protocols and Workflow

To characterize the activity of **RIPK2-IN-2**, a series of biochemical and cellular assays are required. The workflow below outlines the key experiments, followed by detailed protocols.



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Figure 3. Experimental workflow for characterizing **RIPK2-IN-2**.

Protocol 1: Western Blotting for RIPK2 Degradation

Objective: To quantify the dose- and time-dependent degradation of RIPK2 induced by **RIPK2-IN-2**.

Materials:

- Human monocytic THP-1 cells (or other suitable cell line expressing RIPK2).
- RPMI-1640 medium, FBS, Penicillin-Streptomycin.
- **RIPK2-IN-2** (stock solution in DMSO).
- RIPA Lysis Buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels, transfer apparatus, PVDF membranes.
- Primary antibodies: anti-RIPK2, anti-VHL, anti- β -actin (loading control).
- HRP-conjugated secondary antibodies.
- Enhanced Chemiluminescence (ECL) substrate.

Methodology:

- Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
- Treatment: Seed cells at an appropriate density. Allow them to adhere/stabilize. Treat with increasing concentrations of **RIPK2-IN-2** (e.g., 0.1 nM to 10 μ M) for a fixed time (e.g., 16 hours) or with a fixed concentration (e.g., 100 nM) for various times (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, incubate on ice for 30 minutes, and clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).
- Protein Quantification: Determine protein concentration of the supernatant using the BCA assay.

- SDS-PAGE and Western Blot: Normalize protein amounts (e.g., 20-30 μg) for each sample, resolve by SDS-PAGE, and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies (anti-RIPK2, anti- β -actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize bands using an ECL substrate and an imaging system.
- Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize RIPK2 levels to the loading control (β -actin). Calculate the percentage of remaining RIPK2 relative to the vehicle control to determine the DC_{50} (concentration for 50% degradation).

Protocol 2: Immunoprecipitation (IP) for RIPK2 Ubiquitination

Objective: To determine if **RIPK2-IN-2** induces K48-linked (degradative) ubiquitination of RIPK2.

Materials:

- Treated cell lysates from Protocol 1 (use a time point showing significant degradation, e.g., 4-8 hours).
- Proteasome inhibitor MG132 (optional, to accumulate ubiquitinated species).
- Anti-RIPK2 antibody for IP.
- Protein A/G magnetic beads.
- IP Lysis Buffer (non-denaturing).
- Wash Buffer.
- Primary antibodies for Western blot: anti-K48-Ub, anti-K63-Ub, anti-RIPK2.

Methodology:

- Cell Treatment: Treat cells with **RIPK2-IN-2** (e.g., 100 nM) and a DMSO control for 4-8 hours. Optionally, pre-treat with MG132 (10-20 μ M) for 2-4 hours before lysis to prevent degradation of ubiquitinated RIPK2.
- Lysis: Lyse cells in a non-denaturing IP lysis buffer.
- Immunoprecipitation:
 - Pre-clear lysates by incubating with protein A/G beads for 1 hour.
 - Incubate the pre-cleared lysate (e.g., 500-1000 μ g of protein) with an anti-RIPK2 antibody overnight at 4°C with gentle rotation.
 - Add protein A/G beads and incubate for another 2-4 hours.
 - Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
- Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
- Western Blot Analysis: Run the eluates on an SDS-PAGE gel and perform Western blotting as described in Protocol 1.
- Immunoblotting: Probe separate membranes with antibodies against K48-linkage-specific ubiquitin, K63-linkage-specific ubiquitin, and total RIPK2 (to confirm successful IP).
- Analysis: An increase in the K48-ubiquitin signal in the **RIPK2-IN-2** treated sample compared to the control will confirm the PROTAC's mechanism of inducing degradative ubiquitination.

Protocol 3: ELISA for Downstream Cytokine Release

Objective: To measure the functional consequence of RIPK2 degradation on NOD2-mediated inflammatory signaling.

Materials:

- THP-1 cells or bone marrow-derived macrophages (BMDMs).

- **RIPK2-IN-2**.
- NOD2 ligand: L18-MDP (a potent, lipophilic MDP analog).
- Human or Mouse TNF- α /IL-6 ELISA Kit.

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a suitable density.
- Pre-treatment: Pre-treat cells with a dose-range of **RIPK2-IN-2** (or DMSO control) for a time sufficient to achieve significant degradation (e.g., 16 hours).
- Stimulation: After pre-treatment, stimulate the cells with an appropriate concentration of L18-MDP (e.g., 200 ng/mL) for 6-24 hours to activate the NOD2 pathway.[\[13\]](#)
- Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
- ELISA: Perform the ELISA for TNF- α or IL-6 according to the manufacturer's instructions.
- Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the **RIPK2-IN-2** concentration to determine the IC₅₀ for the inhibition of the inflammatory response.

Conclusion

RIPK2-IN-2 represents a modern chemical probe for dissecting the role of RIPK2 in cellular signaling. As a PROTAC, it offers a distinct advantage over traditional inhibitors by inducing the physical removal of the RIPK2 protein, thereby ablating both its kinase and scaffolding functions. This allows for a more definitive investigation into the consequences of RIPK2 loss. The experimental framework provided in this guide offers a comprehensive approach to characterizing the biochemical and functional effects of **RIPK2-IN-2**, from confirming its mechanism of action via induced ubiquitination and degradation to quantifying its impact on downstream inflammatory responses. Such tools are invaluable for both fundamental research into NOD-like receptor signaling and the development of novel therapeutics for a range of inflammatory diseases.

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